2-Ethoxy-3-methylthiophene
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Overview
Description
2-Ethoxy-3-methylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. This compound has the molecular formula C7H10OS and a molecular weight of 142.22 g/mol . Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-Ethoxy-3-methylthiophene can be achieved through various methods. One common approach is the Williamson ether synthesis, where an alkyl halide reacts with an alkoxide ion in an S_N2 reaction . For instance, ethanol and 3-methylpentan-2-ol can be used as starting materials to obtain the desired product. Additionally, thiophene derivatives can be synthesized through condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .
Chemical Reactions Analysis
2-Ethoxy-3-methylthiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
2-Ethoxy-3-methylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-methylthiophene involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, affecting the transmission of nerve impulses . Additionally, their antioxidant and antimicrobial activities are attributed to their ability to scavenge free radicals and disrupt bacterial cell membranes .
Comparison with Similar Compounds
2-Ethoxy-3-methylthiophene can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Thiophene-2-carbohydrazide: Employed in the synthesis of antimicrobial and chemotherapeutic agents.
The uniqueness of this compound lies in its specific ethoxy and methyl substituents, which confer distinct chemical and biological properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C7H10OS |
---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
2-ethoxy-3-methylthiophene |
InChI |
InChI=1S/C7H10OS/c1-3-8-7-6(2)4-5-9-7/h4-5H,3H2,1-2H3 |
InChI Key |
GOIOSFFBQZUTFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CS1)C |
Origin of Product |
United States |
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